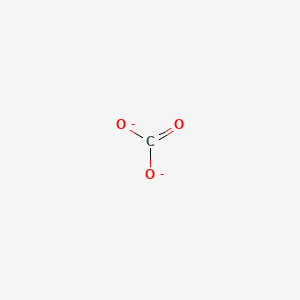
Patent
US08101634B2
Procedure details


A mixture of 2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate (80 mg, 0.169 mmol), isopropyl chloroformate (1M in toluene, 0.169 mL, 0.169 mmol), and triethylamine (0.070 mL, 0.506 mmol) in CH2Cl2 (3 mL) was stirred at ambient temperature for 1 h, then concentrated. The crude product was purified by reverse-phase preparative HPLC using CH3CN:H2O gradient (5:95 to 90:10) with 0.05% TFA as a modifier, then free-based in CH2Cl2 with MP-Carbonate to give 26 mg (35%) of the title compound as a clear oil. 1H NMR (400 MHz, CDCl3): δ 8.38 (d, 1H, J=2.5 Hz), 7.86-7.76 (m, 2H), 7.55 (d, 1H, J=7.9 Hz), 7.37-7.31 (m, 1H), 7.29-7.25 (m, 1H), 4.92 (septet, 1H, J=6.2 Hz), 4.22 (bs, 2H), 3.90 (d, 2H, J=6.3 Hz), 3.05 (s, 3H), 2.90-2.70 (m, 2H), 2.43 (s, 3H), 2.09-1.95 (m, 1H), 1.95-1.80 (m, 2H), 1.39-1.22 (m, 8H); LRMS (ESI), m/z 447 (M+H).
Name
2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate
Quantity
80 mg
Type
reactant
Reaction Step One




Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH3:8][C:9]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[CH:21][N:20]=1.Cl[C:34]([O:36][CH:37]([CH3:39])[CH3:38])=[O:35].C(N(CC)CC)C>C(Cl)Cl>[C:3]([OH:5])([C:2]([F:7])([F:6])[F:1])=[O:4].[C:34](=[O:35])([O-:16])[O-:36].[CH3:8][C:9]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[N:20]=[CH:21][C:22]([O:25][CH2:26][CH:27]2[CH2:32][CH2:31][N:30]([C:34]([O:36][CH:37]([CH3:39])[CH3:38])=[O:35])[CH2:29][CH2:28]2)=[CH:23][CH:24]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.CC1=C(C=CC(=C1)S(=O)(=O)C)C1=NC=C(C=C1)OCC1CCNCC1
|
|
Name
|
|
|
Quantity
|
0.169 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
0.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by reverse-phase preparative HPLC
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0.05% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)S(=O)(=O)C)C1=CC=C(C=N1)OCC1CCN(CC1)C(=O)OC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 mg | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

